4-(Trifluoromethyl)pyrrolidin-3-ol
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Overview
Description
4-(Trifluoromethyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to act as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamines . This reaction typically occurs in dichloromethane at room temperature, yielding the desired pyrrolidine derivatives in high yields (85-93%) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(trifluoromethyl)pyrrolidin-3-one, while reduction can produce 4-(trifluoromethyl)pyrrolidin-3-amine .
Scientific Research Applications
4-(Trifluoromethyl)pyrrolidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects . The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with its targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyrrolidin-3-ol can be compared with other fluorinated pyrrolidine derivatives, such as:
4-(Trifluoromethyl)pyrrolidine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
3-Hydroxy-4-(trifluoromethyl)pyrrolidine: Similar structure but with the hydroxyl group at a different position, leading to variations in reactivity and biological activity.
4-(Trifluoromethyl)pyrrolidin-2-one:
The unique combination of the trifluoromethyl and hydroxyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H8F3NO |
---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3-1-9-2-4(3)10/h3-4,9-10H,1-2H2 |
InChI Key |
NUESFQGOJDUJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)C(F)(F)F |
Origin of Product |
United States |
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